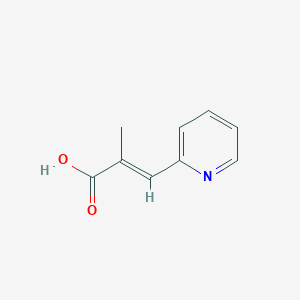

2-甲基-3-(吡啶-2-基)丙烯酸

描述

2-Methyl-3-(pyridin-2-yl)acrylic acid is an organic compound with the molecular formula C9H9NO2 and a molecular weight of 163.17326 . It is a member of the pyridine family, which is a group of compounds that are important in various fields, including medicinal chemistry .

Synthesis Analysis

The synthesis of 2-Methyl-3-(pyridin-2-yl)acrylic acid and similar compounds has been a topic of interest in the field of organic chemistry . A study by Cook et al. discusses methods developed for the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles . Another study reports a single-pot reaction of 2-(pyridin-2-yl)acetate derivatives and acrylic esters in the presence of CsOAc to deliver 1,3-disubstitued indolizines .Molecular Structure Analysis

The molecular structure of 2-Methyl-3-(pyridin-2-yl)acrylic acid can be analyzed using various techniques. The compound has a molecular formula of C9H9NO2 and a molecular weight of 163.17326 . Further structural analysis can be found in various scientific articles .Chemical Reactions Analysis

The chemical reactions involving 2-Methyl-3-(pyridin-2-yl)acrylic acid are complex and can involve various mechanisms. For example, a study discusses the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles . Another study reports a single-pot reaction of 2-(pyridin-2-yl)acetate derivatives and acrylic esters .科学研究应用

可再生化学原料生产

利用乳酸甲酯的催化脱水是一种很有前途的可再生丙烯酸生产途径,丙烯酸是一种重要的商品化学品。提高脱水途径的选择性和改善催化剂稳定性至关重要。一项研究表明,通过引入少量吡啶,可以在 NaY 上将脱水产物的选择性提高到大约 90%(持续 30 小时),吡啶抑制了脱羰和焦化等副反应 (Murphy、Letterio 和 Xu,2017)。

新型化学结构的开发

N 3-苯基-(吡啶-2-基)碳酰肼与衣康酸酐反应的研究导致发现了新的含 1,2,4-三唑的烯酸衍生物。这些化合物的结构确认是通过 NMR 光谱数据和单晶 X 射线衍射分析实现的,突出了吡啶-2-基化合物在合成具有潜在抗菌活性的复杂有机结构方面的多功能性 (Modzelewska-Banachiewicz 等人,2012)。

聚合物和材料科学

使用 2-(吡啶-2-基)乙醇作为羧酸的保护基团在聚合物化学中显示出巨大的潜力。该化合物允许在聚合后选择性去除,在碱性条件下化学去除或热去除。这一发现对于开发新的聚合物材料至关重要,展示了吡啶-2-基衍生物在先进材料合成中的作用 (Elladiou 和 Patrickios,2012)。

太阳能电池应用

人们已经探索了为太阳能电池应用设计有机敏化剂,研究重点是包含给体、导电子和锚定基团的新型有机敏化剂。这项研究强调了吡啶-2-基衍生物在开发高效太阳能电池中的重要性,展示了它们在实现前所未有的入射光子转换效率中的作用 (Kim 等人,2006)。

作用机制

Target of Action

It’s worth noting that related compounds have been found to inhibit collagen prolyl-4-hydroxylase , which plays a crucial role in collagen biosynthesis.

Mode of Action

It’s known that the compound can participate in various chemical reactions, such as the suzuki–miyaura coupling , which is a type of palladium-catalyzed cross-coupling reaction. This suggests that the compound might interact with its targets through similar mechanisms.

Biochemical Pathways

Given its potential role in inhibiting collagen prolyl-4-hydroxylase , it could be inferred that the compound might affect collagen biosynthesis and related pathways.

Result of Action

Related compounds have been found to suppress the production of collagen in vitro , suggesting that 2-Methyl-3-(pyridin-2-yl)acrylic acid might have similar effects.

Action Environment

Safety data sheets suggest that the compound should be handled in a well-ventilated area, indicating that air quality and ventilation might affect its stability and efficacy .

属性

IUPAC Name |

(E)-2-methyl-3-pyridin-2-ylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-7(9(11)12)6-8-4-2-3-5-10-8/h2-6H,1H3,(H,11,12)/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTCGWZDICQYKQ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=N1)/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-Oxido-[(2-oxo-1,3-oxazolidin-3-yl)imino]-phenylazanium](/img/structure/B3146252.png)

![5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine](/img/structure/B3146261.png)

![5,6,7,8,9,10-Hexahydroimidazo[1,2-a]azocine](/img/structure/B3146272.png)

![((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B3146293.png)

![2-[(2-Nitrophenyl)methoxy]benzoic acid](/img/structure/B3146308.png)